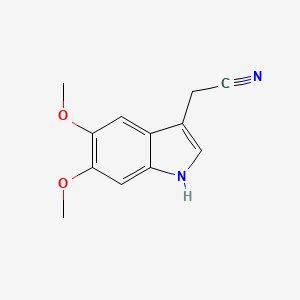

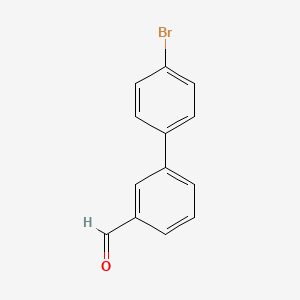

![molecular formula C8H10N2O2 B8575012 N-[5-(hydroxymethyl)pyridin-2-yl]acetamide CAS No. 39658-47-4](/img/structure/B8575012.png)

N-[5-(hydroxymethyl)pyridin-2-yl]acetamide

説明

“N-[5-(hydroxymethyl)pyridin-2-yl]acetamide” is a chemical compound . It is similar to “N- (5-HYDROXYMETHYL-8-METHYL-2-OXO-2H-PYRANO (2,3-C)PYRIDIN-3-YL)-ACETAMIDE” which has a linear formula of C12H12N2O4 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N- (Pyridin-2-yl)-Benzamides have been synthesized from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks . Another method involves a Diels–Alder reaction between key intermediates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “N- (5-HYDROXYMETHYL-8-METHYL-2-OXO-2H-PYRANO (2,3-C)PYRIDIN-3-YL)-ACETAMIDE” has a linear formula of C12H12N2O4 .作用機序

While the exact mechanism of action for “N-[5-(hydroxymethyl)pyridin-2-yl]acetamide” is not specified in the search results, similar compounds have shown biological activity. For example, 2-imino-5-hydroxymethyl-8-methyl-2 H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides exhibited potency and selectivity toward fungal and bacterial straining .

Safety and Hazards

将来の方向性

特性

CAS番号 |

39658-47-4 |

|---|---|

製品名 |

N-[5-(hydroxymethyl)pyridin-2-yl]acetamide |

分子式 |

C8H10N2O2 |

分子量 |

166.18 g/mol |

IUPAC名 |

N-[5-(hydroxymethyl)pyridin-2-yl]acetamide |

InChI |

InChI=1S/C8H10N2O2/c1-6(12)10-8-3-2-7(5-11)4-9-8/h2-4,11H,5H2,1H3,(H,9,10,12) |

InChIキー |

SGBVTSMREKMKRA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=NC=C(C=C1)CO |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

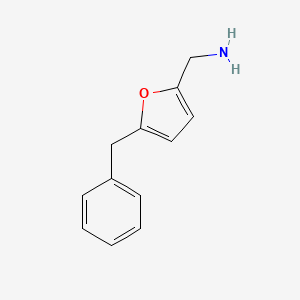

![1-[2-(1-Methyl-1H-pyrrol-2-YL)ethyl]-1H-imidazole](/img/structure/B8574932.png)

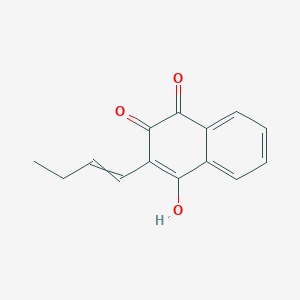

![Imidazo[1,2-a]pyrimidine-2-carboxylic acid,6-ethyl-7-methoxy-5-methyl-](/img/structure/B8574957.png)

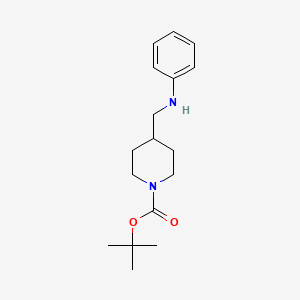

![(S)-7-[(S)-1-Phenylethyl]amino-5-azaspiro[2.4]heptane](/img/structure/B8574967.png)

![3-(4-Aminothieno[3,2-d]pyrimidine-7-carboxamido)-4-methylbenzoic acid](/img/structure/B8574987.png)

![N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B8575004.png)

![[1,2,4]Triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B8575028.png)